1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that features a fluorobenzyl group, a pyridinyl group, and a dihydropyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the dihydropyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the pyridinyl group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the dihydropyridazine core.
Attachment of the fluorobenzyl group: This can be done through a Friedel-Crafts alkylation reaction using 3-fluorobenzyl chloride and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, nucleophiles, and electrophiles can be used under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorobenzyl)-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide
- 1-(3-bromobenzyl)-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide
- 1-(3-methylbenzyl)-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide
Uniqueness
The presence of the fluorine atom in 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide imparts unique properties compared to its analogs. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and biological activity. This makes the fluorinated compound potentially more effective in certain applications, such as drug development, where fluorine can enhance metabolic stability and bioavailability.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-pyridin-2-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-13-5-3-4-12(10-13)11-22-16(23)8-7-14(21-22)17(24)20-15-6-1-2-9-19-15/h1-10H,11H2,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAOYSWJZBHCMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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